BenchChemオンラインストアへようこそ!

3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one

Medicinal Chemistry SAR Building Blocks

3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1341968-84-0) is a member of the N-aryl piperidin-2-one class, distinguished by the presence of two bromine atoms: one at the 3-position of the lactam ring and another at the 4-position of the 3-methylphenyl substituent. With a molecular weight of 347.05 g/mol and a calculated XLogP3-AA of 3.7, this building block exhibits distinct physicochemical properties compared to its mono-brominated analogs.

Molecular Formula C12H13Br2NO
Molecular Weight 347.05 g/mol
CAS No. 1341968-84-0
Cat. No. B1528817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one
CAS1341968-84-0
Molecular FormulaC12H13Br2NO
Molecular Weight347.05 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N2CCCC(C2=O)Br)Br
InChIInChI=1S/C12H13Br2NO/c1-8-7-9(4-5-10(8)13)15-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3
InChIKeyLQMSWAGYZLICPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one: A Dual-Brominated N-Aryl Piperidin-2-one Scaffold


3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1341968-84-0) is a member of the N-aryl piperidin-2-one class, distinguished by the presence of two bromine atoms: one at the 3-position of the lactam ring and another at the 4-position of the 3-methylphenyl substituent [1]. With a molecular weight of 347.05 g/mol and a calculated XLogP3-AA of 3.7, this building block exhibits distinct physicochemical properties compared to its mono-brominated analogs [1]. Its primary role in scientific research is as a versatile synthetic intermediate, where the dual bromine handles enable sequential derivatization strategies not possible with simpler in-class compounds [2].

Why 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one is Not Interchangeable with Other N-Aryl Piperidinones


Substituting 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one with its closest analog, 1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1017029-00-3), results in the complete loss of the reactive 3-bromo handle on the saturated ring. This fundamentally alters the molecule's utility as a synthetic intermediate, precluding sequential, chemoselective cross-coupling reactions [1]. Similarly, regioisomeric analogs such as 1-(4-bromo-2-methylphenyl)piperidin-2-one (CAS 1017035-94-7) present different steric and electronic environments due to the shifted methyl group, which can drastically impact binding affinities and reaction selectivities in structure-activity relationship (SAR) studies [2]. The dual-bromination pattern is therefore not a minor variation but a critical determinant of synthetic strategy and potential biological interaction.

Procurement-Relevant Quantitative Differentiation Data for 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one


Molecular Weight and Halogen Content Differentiation vs. Mono-Brominated N-Aryl Core

The target compound possesses a molecular weight (MW) of 347.05 g/mol and contains two heavy bromine atoms. This is a significant increase over the closest analog, 1-(4-bromo-3-methylphenyl)piperidin-2-one, which has a MW of 268.15 g/mol and a single bromine atom [1]. This difference of 78.9 amu corresponds precisely to the additional 3-bromo substituent, which fundamentally alters the compound's physicochemical property space and synthetic potential.

Medicinal Chemistry SAR Building Blocks

Lipophilicity (XLogP3-AA) Comparison with Non-Brominated and Regioisomeric Analogs

The predicted partition coefficient (XLogP3-AA) for the target compound is 3.7, indicating moderate lipophilicity [1]. While directly measured LogP values for all comparators are unavailable in the literature, the computed value for the target is expected to be higher than for analogs lacking the second bromine atom (e.g., 3-Bromo-1-(4-methylphenyl)piperidin-2-one) or with different substitution patterns due to the well-established lipophilic contribution of aryl bromides.

ADME Property Prediction Medicinal Chemistry

Synthetic Utility: Dual Reactive Sites for Sequential Cross-Coupling

The presence of two distinct C(sp2)–Br and C(sp3)–Br bonds enables programmed sequential cross-coupling reactions, a feature absent in mono-brominated analogs like 1-(4-bromo-3-methylphenyl)piperidin-2-one [1]. The aryl bromide is typically more reactive in Pd(0)-catalyzed couplings, allowing for a first derivatization, followed by functionalization of the 3-bromo-piperidinone via nucleophilic substitution or alternative catalytic cycles. This orthogonal reactivity profile is a quantifiable synthetic advantage.

Organic Synthesis C-C Coupling Chemical Biology

Targeted Application Scenarios for 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one Based on Physicochemical Differentiation


Sequential Derivatization for Diversity-Oriented Synthesis

A medicinal chemistry team requiring a piperidin-2-one core with two points of diversity would select this compound over mono-brominated variants like 1-(4-bromo-3-methylphenyl)piperidin-2-one (CAS 1017029-00-3). The orthogonal reactivity of the aryl and alkyl bromides allows for a first-step Suzuki coupling at the aryl bromide, followed by a second-step nucleophilic substitution or Negishi coupling at the 3-bromo position [1]. This 'one-scaffold, two-steps' strategy is unattainable with a single-halogen analog and directly leverages the molecular weight and halogen count differentiation established in Section 3.

Pharmacokinetic Fine-Tuning in Lead Optimization

When SAR studies around a lead series indicate that a higher degree of lipophilicity is required for target engagement or membrane penetration, this dual-brominated scaffold presents a calculated XLogP3-AA of 3.7 [1]. This is a pre-determined physicochemical characteristic that distinguishes it from likely less lipophilic, non-brominated or mono-brominated piperidin-2-one analogs. A procurement scientist can select this specific compound to bias a screening library toward a higher logP chemical space without additional synthetic modifications, a decision supported by the Class-level inference in Section 3.

Key Intermediate for Radiopharmaceutical Precursors

The presence of two bromine atoms makes this compound a valuable precursor for isotopic labeling. Both bromine atoms can potentially be exchanged for radioactive isotopes (e.g., ⁷⁶Br) or serve as handles for introducing other isotopic labels. The quantitative advantage is the presence of two potential sites for label installation in one molecule, doubling the theoretical specific activity compared to a mono-brominated analog. This application scenario is a direct extension of the synthetic utility differentiation evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-1-(4-bromo-3-methylphenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.